3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Overview
Description
“3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” is a compound with intricate molecular architecture. Its study encompasses various domains such as synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” involves complex chemical reactions, often employing hydrogen-bonded assemblies and oxidation processes to achieve desired structures. For instance, the oxidation of benzylphenol derivatives with silver oxide in alcoholic media forms benzylic ethers, showcasing a method to construct complex molecules (Jurd & Wong, 1981).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure, revealing hydrogen-bonding networks and possible weak inter-sheet π-π interactions in derivatives of phenol. These structural analyses are crucial for understanding the compound's behavior and reactivity (Masci & Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions involving “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” derivatives are characterized by their selectivity and yield. For example, the methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes highlights the regioselectivity and efficiency in forming unsaturated esters or diesters through cascade reactions (Núñez Magro et al., 2010).
Scientific Research Applications
The compound's derivatives have been explored in studies related to the oxidation of phenols, offering insights into the synthesis of benzylic ethers and dimers. These ethers serve as intermediates for various compounds, as discussed by Jurd and Wong (Jurd & Wong, 1981).
It has applications in the synthesis of hexacyclic bimetallic tin compounds, contributing to the field of organometallic chemistry, as reported by Jiménez‐Pérez et al. (Jiménez‐Pérez et al., 2000).
The compound's derivatives play a role in the ring cleavage of 1,3-Dithiole- and 1,3-Diselenole-2-thiones, as studied by Iyoda, Watanabe, and Miyake (Iyoda, Watanabe, & Miyake, 2004).
Holt and Caignan explored its derivatives as potential antiarrhythmic pharmaceuticals with Ca2+ antagonistic activity in L-type voltage-gated channels (Holt & Caignan, 2000).
The compound's derivatives were used to study hydrogen-bonded assemblages in phenols, providing valuable insights into molecular structure and interactions, as detailed by Masci and Thuéry (Masci & Thuéry, 2002).
Feng and Liu investigated its role in the antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin (Feng & Liu, 2009).
In the field of catalysis, Bozell, Hames, and Dimmel explored its role in the cobalt-Schiff base complex-catalyzed oxidation of para-substituted phenolics (Bozell, Hames, & Dimmel, 1995).
Hong-yan Huo reported on the synthesis of the first generation unsymmetrical conjugated dendrimer with an azobenzene core, involving a derivative of this compound (Huo, 2011).
Mechanism of Action
Target of Action
It is known to be an important intermediate in organic synthesis . It can act as a catalyst, ligand, or substrate to trigger chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in cross-coupling reactions such as the Suzuki-Miyaura and Stille coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis.
Biochemical Pathways
Its role in the synthesis of 3,4-disubstituted coumarins via pd-catalyzed site-selective cross-coupling reactions has been noted . Coumarins are a class of phenolic substances found in many plants, and they have various biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and vasodilatory effects.
Pharmacokinetics
Its physical properties such as solubility in chloroform and its solid state at room temperature could influence its bioavailability.
Result of Action
The molecular and cellular effects of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol’s action are primarily seen in its role as an intermediate in organic synthesis . Its use in the synthesis of coumarins, for example, contributes to the production of compounds with potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment.
properties
IUPAC Name |
dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUINPRIDFWVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456019 | |
Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
CAS RN |
186605-76-5 | |
Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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